tert-butyl 3,4-dihydrocinnoline-2(1H)-carboxylate
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Description
Tert-butyl 3,4-dihydrocinnoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C13H18N2O2 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
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Biological Activity
Tert-butyl 3,4-dihydrocinnoline-2(1H)-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and therapeutic implications, drawing on various studies and findings from the literature.
Chemical Structure and Properties
The compound features a dihydrocinnoline core with a tert-butyl group and a carboxylate functional group. Its molecular formula is C13H15N1O2, with a molecular weight of approximately 219.27 g/mol. The structure contributes to its lipophilicity, potentially enhancing its interaction with biological membranes.
Synthesis Methods
Several synthetic routes have been developed for the preparation of this compound. Common methods include:
- Cyclization Reactions : Utilizing precursors containing amine and carboxylic acid functionalities.
- Condensation Reactions : Involving the reaction of substituted anilines with α,β-unsaturated carbonyl compounds.
These methods often yield high purity and good yields, making them suitable for further biological testing.
Antimicrobial Properties
Research indicates that derivatives of dihydrocinnoline compounds exhibit significant antimicrobial activity against various bacterial and fungal strains. For instance, studies have shown that certain analogs demonstrate effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and Candida species .
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines . This suggests a potential role in treating inflammatory diseases.
Anticancer Activity
The compound has shown promise in anticancer research, particularly in inhibiting the proliferation of various cancer cell lines. A study reported that it exhibited low micromolar inhibition against several cancer types, including lung carcinoma (H460) and breast adenocarcinoma (MCF7) . The IC50 values for these cell lines were recorded at approximately 4.9 μM and 14.6 μM respectively, indicating significant potency.
Case Study 1: Anticancer Screening
In a recent study published in Molecules, this compound was tested against multiple cancer cell lines. The results demonstrated that the compound effectively inhibited cell growth in H460 lung carcinoma cells with an IC50 of 4.9 μM. Further modifications to the structure were explored to enhance its activity .
Case Study 2: Anti-inflammatory Mechanisms
Another study focused on the anti-inflammatory effects of the compound in a murine model of arthritis. The results indicated that treatment with this compound reduced joint swelling and inflammation markers significantly compared to controls .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Unique Properties |
---|---|---|
6-(tert-Butyl)-4-oxo-1,4-dihydrocinnoline | Contains a fused bicyclic structure | Noted for broad-spectrum antimicrobial activity |
5-Bromo-3,4-dihydroisoquinoline | Bromine substituent enhances reactivity | Exhibits potent anticancer properties |
3-Methyl-4-oxopiperidine | Different ring structure | Shows varied receptor affinity |
The presence of the tert-butyl group in this compound may enhance its lipophilicity compared to its analogs, influencing its pharmacokinetic properties and biological interactions.
Properties
Molecular Formula |
C13H18N2O2 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
tert-butyl 3,4-dihydro-1H-cinnoline-2-carboxylate |
InChI |
InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-9-8-10-6-4-5-7-11(10)14-15/h4-7,14H,8-9H2,1-3H3 |
InChI Key |
MXTKFVYBQWQAJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CC=CC=C2N1 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.